MG-132

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibiting Proteasome Activity

(S)-MG132 functions as a reversible and cell-permeable inhibitor of the 26S proteasome complex . This complex is responsible for degrading various intracellular proteins, including damaged or misfolded ones, and plays a crucial role in regulating cellular processes like inflammation, cell cycle progression, and gene expression . By inhibiting the proteasome, (S)-MG132 allows researchers to investigate the consequences of protein stabilization and accumulation within cells .

For instance, studies have employed (S)-MG132 to examine the effects of protein stabilization on specific signaling pathways or protein interactions. This approach helps elucidate the role of these proteins in various cellular functions .

Probing Cell Death (Apoptosis)

(S)-MG132 can also influence cell death pathways, particularly apoptosis. It has been shown to activate c-Jun N-terminal kinase (JNK1), a protein kinase involved in initiating apoptosis . Additionally, (S)-MG132 can sensitize cancer cells to apoptosis by inhibiting the activation of the NF-κB signaling pathway, which promotes cell survival .

Researchers utilize (S)-MG132 to investigate the mechanisms underlying apoptosis and identify potential therapeutic targets for cancer treatment. By studying how (S)-MG132 affects cell death pathways, scientists can gain valuable insights into cancer cell survival and develop strategies to induce apoptosis in cancer cells .

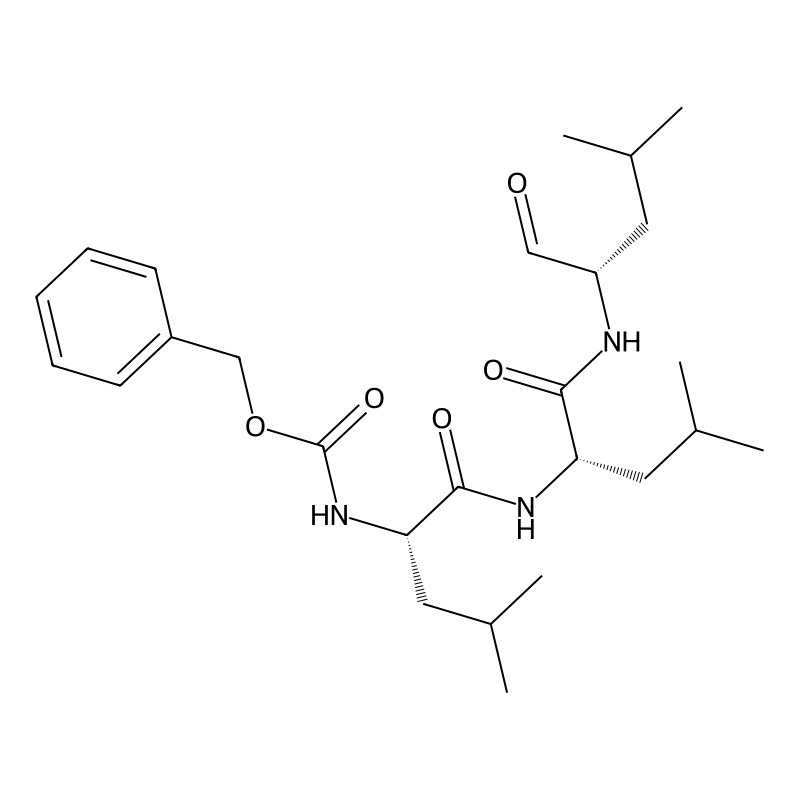

MG-132, chemically known as carbobenzoxy-leucyl-leucyl-leucinal, is a potent and reversible inhibitor of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This compound has been widely studied for its ability to interfere with proteolytic activity, making it a valuable tool in both research and therapeutic contexts. MG-132 is characterized by its membrane permeability, allowing it to effectively penetrate cells and exert its biological effects .

(S)-MG132's mechanism of action extends beyond proteasome inhibition. It can influence various cellular processes by preventing the degradation of specific proteins. For example, it inhibits the degradation of IκB, a protein that regulates the activity of the transcription factor NF-κB, involved in inflammation and cell survival []. By blocking IκB degradation, (S)-MG132 indirectly inhibits NF-κB activation.

(S)-MG132 is a potent compound and should be handled with caution. It exhibits cytotoxicity (toxic to cells) at high concentrations []. Detailed data on specific toxicity values is limited, but it is recommended to follow standard laboratory safety protocols when working with (S)-MG132, including wearing gloves, eye protection, and working in a fume hood.

MG-132 functions primarily as a peptide aldehyde that inhibits the 26S proteasome complex by forming a covalent bond with the active site of the proteasome's catalytic subunits. This inhibition leads to the accumulation of polyubiquitinated proteins within the cell, disrupting normal cellular processes such as protein turnover and cell cycle regulation . The chemical structure of MG-132 allows it to selectively target specific proteasomal pathways, which can lead to varied cellular responses depending on the context and concentration used.

The biological activity of MG-132 is multifaceted. It induces apoptosis in various cancer cell lines, including A549 lung cancer cells and HeLa cervical cancer cells, by triggering oxidative stress and altering reactive oxygen species levels . Additionally, MG-132 can induce cell cycle arrest at different phases (G1 or G2/M) depending on the specific cell type . Its effects extend beyond apoptosis; for instance, in neural stem cells, MG-132 has been shown to promote neurogenesis despite its toxic effects on cell proliferation .

The synthesis of MG-132 typically involves several steps:

- Starting Materials: The synthesis begins with commercially available amino acids.

- Peptide Coupling: The amino acids are coupled using standard peptide synthesis techniques to form a tripeptide.

- Aldehyde Formation: The final step involves converting the tripeptide into an aldehyde through oxidation reactions.

- Purification: The product is purified using chromatographic techniques to achieve high purity levels suitable for biological assays .

Various stereoisomers of MG-132 can also be synthesized, allowing researchers to study the effects of different configurations on biological activity .

MG-132 is primarily used in research settings as a tool for studying proteasome function and its role in various cellular processes. Specific applications include:

- Cancer Research: Investigating mechanisms of apoptosis and cell cycle regulation in cancer cells.

- Neuroscience: Studying neurogenesis and neuronal differentiation in stem cells.

- Drug Development: Exploring potential therapeutic strategies that involve proteasome inhibition .

Studies have demonstrated that MG-132 interacts with various signaling pathways. For example, it has been shown to activate brain-derived neurotrophic factor through phosphorylation of cAMP response element-binding protein, impacting neuronal survival and differentiation . Additionally, MG-132 modulates the balance between pro-apoptotic and anti-apoptotic proteins, influencing cell fate decisions under stress conditions .

Several compounds share structural or functional similarities with MG-132. Here’s a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Lactacystin | Proteasome inhibitor | Naturally occurring; less selective than MG-132 |

| Bortezomib | Proteasome inhibitor | FDA-approved for multiple myeloma; more stable |

| Carfilzomib | Proteasome inhibitor | Irreversible binding; used in hematological malignancies |

| PS-341 (Bortezomib) | Inhibits NF-kB signaling | Used clinically; different pharmacokinetics |

MG-132 stands out due to its reversible nature and ability to induce both apoptosis and differentiation across various cell types, making it particularly valuable in experimental settings where temporary proteasome inhibition is desired .

Synthetic Strategies for Peptide Aldehyde Derivatives

Ugi Reaction-Based Approaches

The multicomponent Ugi four-component condensation has become the dominant solution-phase route for preparing MG-132 analogues and all eight possible stereoisomers [1] [2]. Chiral 2-isocyano-4-methylpentyl acetates serve as the isocyanide components; when coupled with N-protected amino acids, aldehydes, and carboxylic acids in methanolic media at room temperature the reaction furnishes tetrapeptidic Ugi adducts in 60%–80% isolated yield [1]. Subsequent two-step ester hydrolysis and Swern oxidation truncate the C-terminal residue and reveal the aldehyde warhead, affording fully protected tripeptide aldehyde frameworks (Figure 1 schematic omitted). Advantages include:

- One-pot assembly of all backbone amide bonds eliminates repetitive coupling–deprotection sequences [1] [3].

- Enantioenriched isocyanoacetates transmit stereochemical information, enabling programmed installation of (S) or (R) configurations at each α-carbon [2].

Challenges in Stereoisomer Production

Earlier solid-phase routes provided only the naturally configured (S,S,S) inhibitor and its (S,S,R) epimer because epimerization of the sensitive α-leucinal center and diketopiperazine formation limited diastereocontrol [1]. Key obstacles now addressed include:

| Synthetic Bottleneck | Underlying Issue | Modern Solution | Remaining Limitation |

|---|---|---|---|

| Racemization of C-terminal alcohols during oxidation | Basic media promotes enolate formation | Low-temperature Swern oxidation (-78 °C) in anhydrous dichloromethane [1] | Requires stringent anhydrous conditions |

| Separation of eight diastereomers | Closely spaced R_f values | Flash chromatography on C_18 reversed phase with formic acid additives [2] | Yields fall 10%–15% after preparative HPLC |

| Configurational lability of aldehyde stereocenter | Aldehyde hydration/epimerization | Immediate conversion to bisulfite adducts for storage [1] | Adds one protection–deprotection cycle |

Stereochemical Outcomes

The Ugi strategy delivers ≥95% enantiomeric excess at every stereogenic center; NOESY analysis confirms retention of configuration after downstream manipulations [2]. Importantly, the synthetic accessibility of the (S,R,S) isomer enabled direct comparison of biological activities (Section 2.2).

Structure–Activity Relationship (SAR) Studies

Role of P4 Aromatic Groups in Binding Affinity

Covalent docking into the β5 subunit of the 20 S proteasome shows that the N-terminal protecting group occupies the S4 pocket and dictates early recognition [4]. Hydrophobic surface complementarity, rather than π–π stacking, predominates because the pocket is lined with Leu23 and Ala27 [4] [5].

| P4 Cap (N-terminal) | IC₅₀ Chymotrypsin-Like (µM) | Affinity Drivers |

|---|---|---|

| Benzyloxycarbonyl (Cbz, MG-132) | 0.10 [6] | π-face contacts plus hydrophobic surface |

| 2-Naphthylalanine (introduced as P4 residue) | 0.41 [7] | Deeper S4 penetration; moderate steric clash |

| tert-Butyl ester (Boc-protected analogues) | 4.83–20.3 [7] | Poor van der Waals complementarity |

Molecular-dynamics refinement revealed that enlarging the P4 group beyond the benzyl volume forces helix 29 of β6 to hinge outward by ~1.2 Å, incurring a 4.6 kcal mol⁻¹ entropic penalty [4]. Consequently, aromatic P4 groups with limited linker length optimize binding while avoiding protein rearrangements.

Impact of Stereochemistry on Proteasome Inhibition

Quantitative evaluation of isolated stereoisomers shows dramatic activity shifts:

| Stereoisomer | Configuration (P1, P2, P3) | Chymotrypsin-Like IC₅₀ (µM) | Trypsin-Like IC₅₀ (µM) | Post-glutamyl IC₅₀ (µM) | Relative Cytostatic Effect (J558L cells) |

|---|---|---|---|---|---|

| (S,S,S) MG-132 | S S S | 0.10 [6] | 0.034 [6] | 2.95 [6] | 1.00 (reference) [2] |

| (S,R,S) | S R S | 0.022 [2] | 0.012 [2] | 0.85 [2] | 1.73 [2] |

| (R,S,S) | R S S | 0.89 [6] | 104.43 [6] | 5.70 [6] | 0.42 [2] |

Key observations:

- Inverting the P2 center to (R) reduces chymotrypsin-like potency nine-fold, highlighting the stringent steric constraints in the S2 pocket [6].

- The (S,R,S) diastereomer increases cell-based potency 73% by simultaneously matching the S1 leucine volume and optimizing hemiacetal orientation for covalent capture [2].

- Proteolytic selectivity is stereodependent; (R,S,S) shows >100-fold preference for the post-glutamyl site, implying altered subsite engagement [6].

Cocrystal structures (Protein Data Bank 7BE7) confirm that the favored (S) hemithioacetal formed between Thr1Oγ and the aldehyde carbon adopts an anti configuration that aligns the new stereocenter away from the oxyanion hole, minimizing steric repulsion [8]. Diastereomers generating the (R) hemithioacetal experience a 0.9 Å clash with Gly47 N-H, explaining the observed activity loss.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Tsubuki S, et al. J Biochem, 1996, 119(3), 572-576.

Fiedler MA, et al. Am J Respir Cell Mol Biol, 1998, 19(2), 259-268.

MacLaren AP, et al. Cell Death Differ, 2001, 8(3), 210-218.

+ Expand

Lee, Do Hee; Goldberg, Alfred L (October 1998). "Proteasome inhibitors: valuable new tools for cell biologists". Trends in Cell Biology. 8 (10): 397–403. doi:10.1016/S0962-8924(98)01346-4. PMID 9789328.

Ito A, Takahashi R, Muira C, Baba Y (1975). "Synthetic Study of Peptide Aldehydes". Chemical and Pharmaceutical Bulletin. 12 (23): 3106–3113. doi:10.1248/cpb.23.3106.

Hayashi M, Saito Y, Kawashima S (31 January 1992). "Calpain activation is essential for membrane fusion of erythrocytes in the presence of exogenous Ca2+". Biochem Biophys Res Commun. 182 (2): 939–946. doi:10.1016/0006-291x(92)91822-8. PMID 1734892.

Rock, Kenneth L.; Gramm, Colette; Rothstein, Lisa; Clark, Karen; Stein, Ross; Dick, Lawrence; Hwang, Daniel; Goldberg, Alfred L. (September 1994). "Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules". Cell. 78 (5): 761–771. doi:10.1016/s0092-8674(94)90462-6. ISSN 0092-8674. PMID 8087844. S2CID 22262916.

Lee, Do Hee; Goldberg, Alfred L. (1 November 1996). "Selective Inhibitors of the Proteasome-dependent and Vacuolar Pathways of Protein Degradation in Saccharomyces cerevisiae". Journal of Biological Chemistry. 271 (44): 27280–27284. doi:10.1074/jbc.271.44.27280. ISSN 0021-9258. PMID 8910302. S2CID 40396862.

Harhouri K, et al. MG132-induced progerin clearance is mediated by autophagy activation and splicing regulation. EMBO Mol Med. 2017 Sep;9(9):1294-1313.

Fan WH, et al. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress. Acta Pharmacol Sin. 2011 May;32(5):619-25.

Tsubuki S, et al. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. J Biochem. 1996 Mar;119(3):572-6.

Banerjee and Liefshitz (2001) Potential of the proteasome inhibitor MG-132 as an anticancer agent, alone and in combination. Anticancer Res. 21 3941 PMID: 11911275

Palombella et al (1994) The ubiquitin-proteasome pathway is required for processing the NF-κB1 precursor protein and the activation of NF-κB. Cell 78 773 PMID: 8087845

Tsubuki et al (1996) Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-Leucine and tri-Leucine. J.Biochem. 119 572 PMID: 8830056

Ma et al (2020) Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 30 678 PMID: 32541865

Douar et al (2001) Intracellular trafficking of adeno-associated virus vectors: routing to the late endosomal compartment and proteasome degradation J.Virol. 75 1824 PMID: 11160681

Lee, D.H., and Goldberg, A.L. Proteasome inhibitors: Valuable new tools for cell biologists. Trends Cell Biol. 8(10), 397-403 (1998).

Elliott, P.J., Zollner, T.M., and Boehncke, W.H. Proteasome inhibition: A new anti-inflammatory strategy. J. Mol. Med. (Berl.) 81(4), 235-245 (2003).

Tsuda, S., Shinohara, M., Oshita, T., et al. Novel mechanism of regulation of the 5-lipoxygenase/leukotriene B4 pathway by high-density lipoprotein in macrophages. Sci. Rep. 7(1), 12989 (2017).